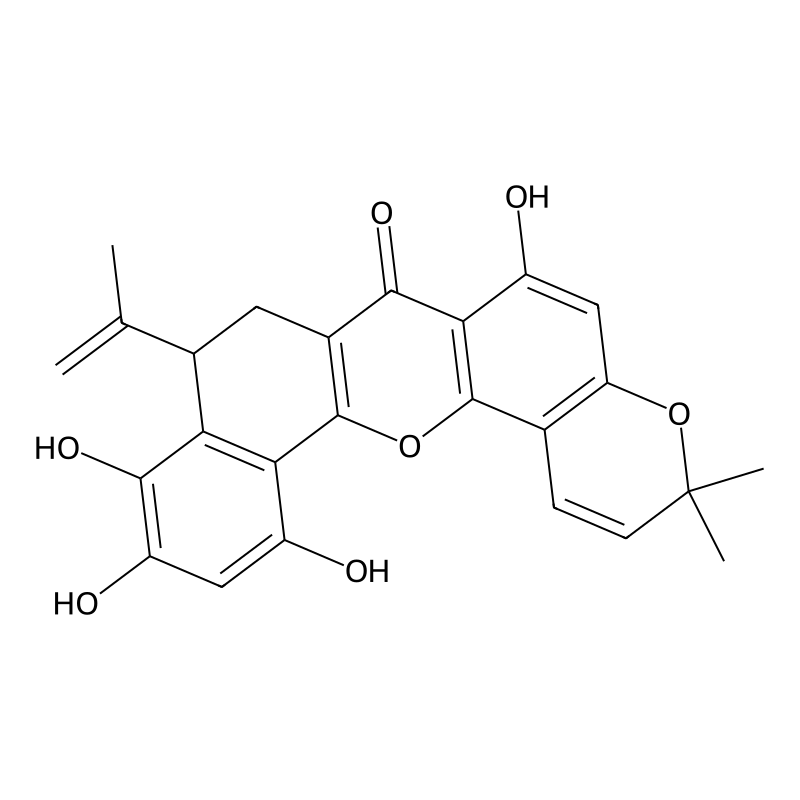Artobiloxanthoe

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Artobiloxanthone is an organic compound classified as a pyranoxanthone, characterized by its aromatic structure that includes a fused pyran and xanthone ring system. This compound, with the chemical formula C₁₂H₈O₃ and the CAS number 121748-25-2, exhibits notable biological activities, making it a subject of interest in various scientific fields. Artobiloxanthone is primarily derived from the stem bark of Artocarpus species, such as Artocarpus elasticus, and is recognized for its potential therapeutic applications.
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate. Oxidation can lead to hydroxylated derivatives of Artobiloxanthone.
- Reduction: In this reaction, hydrogen is added or oxygen is removed, typically using reducing agents such as sodium borohydride. This process may yield deoxygenated forms of the compound.
- Substitution: This involves replacing one atom or group in the molecule with another, allowing for the introduction of different functional groups that can alter the compound's properties and activities.
The specific products formed from these reactions depend on the conditions and reagents used during the processes.
Artobiloxanthone has been extensively studied for its biological activities, particularly its anti-cancer properties. Research indicates that it exhibits inhibitory effects on human neutrophil elastase, an enzyme linked to inflammatory diseases. Additionally, Artobiloxanthone has shown promise against oral squamous cell carcinoma by modulating key proteins involved in cancer progression and inducing apoptosis through the activation of caspase-3 and caspase-9 pathways.
The synthesis of Artobiloxanthone can be achieved through various methods:
- Extraction from Natural Sources: The most common method involves extracting and purifying Artobiloxanthone from the stem bark of Artocarpus species.
- Chemical Synthesis: Laboratory synthesis may involve multi-step reactions that create the compound from simpler organic precursors, although specific synthetic routes are less documented compared to natural extraction methods.
Artobiloxanthone has a wide range of applications across different fields:
- Pharmaceutical Development: It serves as a precursor for synthesizing other bioactive compounds.
- Medical Research: Its anti-cancer and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Biological Studies: Researchers utilize Artobiloxanthone to investigate its effects on various biological pathways and mechanisms.
Studies on Artobiloxanthone’s interactions reveal its potential to modulate various biological targets. Its ability to inhibit human neutrophil elastase suggests a role in managing inflammatory responses. Furthermore, its action on apoptotic pathways indicates possible synergies with other anti-cancer agents, making it a valuable compound in combination therapies.
Artobiloxanthone shares structural similarities with several other compounds but is distinguished by its unique bioactive properties. Here are some similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Artonin E | Dihydrobenzoxanthone derivative | Strong cytotoxic activity against breast cancer cells |
| Cycloartobiloxanthone | Related pyranoxanthone | Exhibits antimicrobial and antioxidant activities |
| Elastixanthone | Dihydrobenzoxanthone derivative | Scavenging activity for free radicals |
These compounds share common structural elements but differ in their specific biological activities and applications. Artobiloxanthone's unique profile in terms of anti-cancer properties sets it apart from these similar compounds, highlighting its potential as a therapeutic agent.
Physical Description
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Melting Point
Dates
Cycloartobiloxanthone Inhibits Migration and Invasion of Lung Cancer Cells
Sucharat Tungsukruthai, Boonchoo Sritularak, Pithi ChanvorachotePMID: 29061814 DOI: 10.21873/anticanres.12082
Abstract
Metastasis in lung cancer is a major cause of high mortality. Metastasis depends on the potential of cancer cells to migrate and invade. Here we demonstrated the anti-migration and invasion activities of the compound cycloartobiloxanthone from Artocarpus gomezianus Wall. ex Tréc. (Moraceae).The effect of the compound on viability of human lung cancer H460 cells was investigated by 3-[4,5-dimethylthiazol-2-yl]-2,5diphenyl tetrazoliumbromide (MTT) assay. Migration and invasion assays were performed. Filopodia formation was determined by phalloidin-rhodamine staining. The hallmark signaling proteins in regulation of epithelial to mesenchymal transition (EMT), migration, and integrin α5, αV, β1 and β3 were determined by western blot analysis.
Cycloartobiloxanthone at concentrations lower than 10 μM has no cytotoxic effects. Regarding cell motility, cycloartobiloxanthone at 5-10 μM and 1-10 μM exhibited anti-migration and anti-invasion activities, respectively. Filopodia were found to be significantly reduced in cycloartobiloxanthone-treated cells. These effects correlated with the results from western blot analysis showing that the phosphorylation of focal adhesion kinase on Try397 (p-FAK (Try397)), and cell division cycle 42 (CDC42) were significantly reduced. Cycloartobiloxanthone significantly suppressed migratory integrins including integrin α5, αV, and β3, while had no significant effect on integrin β1. Besides, the compound suppressed epithelial to mesenchymal transition in lung cancer H460 cells indicated by the change in cell morphology form fibroblast-like to epithelial morphology with up-regulation of E-cadherin.
Cycloartobiloxanthone possesses anti-migration and anti-invasion properties by suppressing several migratory-regulated mechanisms including suppressing migratory FAK and CDC42 signal, reduced filopodia of migrating cells, decreasing integrin α5, αv and β3, and inhibiting EMT. Our findings demonstrated the potentials of cycloartobiloxanthone for further studies and developments.
Bioactive prenylated flavonoids from the stem bark of Artocarpus kemando
Eun-Kyoung Seo, Dongho Lee, Young Geun Shin, Hee-Byung Chai, Hernán A Navarro, Leonardus B S Kardono, Ismail Rahman, Geoffrey A Cordell, Norman R Farnsworth, John M Pezzuto, A Douglas Kinghorn, Mansukh C Wani, Monroe E WallPMID: 12643587 DOI: 10.1007/BF02976656







